molecular formula C9H15N3O3 B13634111 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13634111
M. Wt: 213.23 g/mol
InChI Key: MECNJMHNWYEAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione
  • 5-Amino-1-(3-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione
  • 5-Amino-1-(3-propoxypropyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific ethoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-2-15-5-3-4-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14)

InChI Key

MECNJMHNWYEAPS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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